molecular formula C19H28N2O8S B14259369 Di-tert-butyl N-(4-nitrobenzene-1-sulfonyl)-L-glutamate CAS No. 204582-39-8

Di-tert-butyl N-(4-nitrobenzene-1-sulfonyl)-L-glutamate

Cat. No.: B14259369
CAS No.: 204582-39-8
M. Wt: 444.5 g/mol
InChI Key: QZEYWCMAPRTCDC-HNNXBMFYSA-N
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Description

Di-tert-butyl N-(4-nitrobenzene-1-sulfonyl)-L-glutamate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a nitrobenzene sulfonyl group attached to an L-glutamate backbone. The presence of the tert-butyl groups provides steric hindrance, which can influence the compound’s reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di-tert-butyl N-(4-nitrobenzene-1-sulfonyl)-L-glutamate typically involves multiple steps. One common method starts with the acylation of N-methylpropargyl amine using 4-nitrobenzene-1-sulfonyl chloride, resulting in the formation of an intermediate compound . This intermediate is then subjected to reduction reactions, often using tin(II) chloride (SnCl₂), to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl N-(4-nitrobenzene-1-sulfonyl)-L-glutamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Di-tert-butyl N-(4-nitrobenzene-1-sulfonyl)-L-glutamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amino acids.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Di-tert-butyl N-(4-nitrobenzene-1-sulfonyl)-L-glutamate involves its interaction with specific molecular targets. The nitrobenzene sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to modifications that alter the function or activity of the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • Di-tert-butyl N-(4-nitrobenzene-1-sulfonyl)-glycine
  • Di-tert-butyl N-(4-nitrobenzene-1-sulfonyl)-alanine

Uniqueness

Di-tert-butyl N-(4-nitrobenzene-1-sulfonyl)-L-glutamate is unique due to its L-glutamate backbone, which provides additional functional groups for further chemical modifications. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

204582-39-8

Molecular Formula

C19H28N2O8S

Molecular Weight

444.5 g/mol

IUPAC Name

ditert-butyl (2S)-2-[(4-nitrophenyl)sulfonylamino]pentanedioate

InChI

InChI=1S/C19H28N2O8S/c1-18(2,3)28-16(22)12-11-15(17(23)29-19(4,5)6)20-30(26,27)14-9-7-13(8-10-14)21(24)25/h7-10,15,20H,11-12H2,1-6H3/t15-/m0/s1

InChI Key

QZEYWCMAPRTCDC-HNNXBMFYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@@H](C(=O)OC(C)(C)C)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)OC(C)(C)C)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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